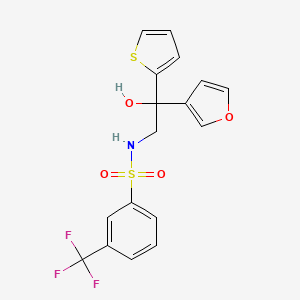
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO4S2 and its molecular weight is 417.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, drawing from diverse research sources.
Structural Characteristics
The compound features several key structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Ring : A five-membered ring with sulfur.
- Trifluoromethyl Group : A functional group that enhances lipophilicity and biological activity.
- Benzenesulfonamide Group : Known for its role in various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Intermediates : Starting with furan and thiophene derivatives.
- Condensation Reactions : Combining intermediates under specific conditions to form the target compound.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
Antibacterial Activity
Several derivatives of compounds with furan and thiophene rings have demonstrated significant antibacterial properties:
- Mechanism : These compounds often inhibit bacterial protein synthesis and nucleic acid production, leading to bactericidal effects.
- Minimum Inhibitory Concentrations (MIC) : For example, some related compounds show MIC values as low as 15.625 µM against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
The antifungal potential of similar compounds has also been explored:
- Compounds have shown inhibition rates (IR) of up to 87% against fungal strains such as Aspergillus flavus, with MIC values around 15.62 µg/mL .
Anti-inflammatory Properties
Compounds containing sulfonamide groups are known for their anti-inflammatory effects:
- They may act by inhibiting specific enzymes involved in inflammatory pathways, although detailed mechanisms for this specific compound remain under investigation.
Research Findings
Recent studies have focused on the interaction of this compound with various biological targets:
- Enzyme Inhibition : Potential interactions with enzymes that regulate metabolic pathways.
- Cellular Pathways : Modulation of pathways involved in inflammation and infection responses.
Case Studies
- Antiviral Activity : Some structurally similar compounds have shown promising results against viral infections, particularly in inhibiting reverse transcriptase activity .
- Biofilm Inhibition : Studies indicate that certain derivatives can disrupt biofilm formation in bacterial cultures, enhancing their effectiveness against persistent infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H13F3N2O4S |
| Molecular Weight | 350.34 g/mol |
| CAS Number | 2034335-20-9 |
| Antibacterial MIC (S. aureus) | 15.625–62.5 µM |
| Antifungal MIC (A. flavus) | 15.62 µg/mL |
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S2/c18-17(19,20)12-3-1-4-14(9-12)27(23,24)21-11-16(22,13-6-7-25-10-13)15-5-2-8-26-15/h1-10,21-22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJRJECHNJFJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














